2-bromo-3-methyl-N-phenylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-phenylbutanamide typically involves the bromination of 3-methyl-N-phenylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanamide chain . The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the methyl group or the phenyl ring, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 3-methyl-N-phenylbutanamide.
Oxidation: Products vary depending on the site of oxidation but can include hydroxylated derivatives.
Scientific Research Applications
2-bromo-3-methyl-N-phenylbutanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,3-dimethyl-N-phenylbutanamide: Similar structure with an additional methyl group.
2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Contains a triethoxysilyl group, making it more hydrophobic.
Uniqueness
2-bromo-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 2-position and the presence of a phenyl group make it a valuable compound in research settings .
Properties
IUPAC Name |
2-bromo-3-methyl-N-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHXKRPBKQRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585375 |
Source
|
Record name | 2-Bromo-3-methyl-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111216-73-0 |
Source
|
Record name | 2-Bromo-3-methyl-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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